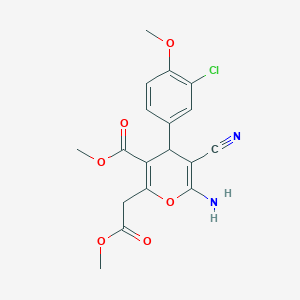

methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Description

Methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a polyfunctional pyran derivative with a complex substitution pattern. Its structure includes a 3-chloro-4-methoxyphenyl group at position 4, a cyano group at position 5, and a 2-methoxy-2-oxoethyl substituent at position 2. These features confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Pyran derivatives are known for their diverse bioactivities, including antimicrobial, antitumor, and enzyme-inhibitory effects, as well as their utility as synthetic intermediates .

Properties

IUPAC Name |

methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O6/c1-24-12-5-4-9(6-11(12)19)15-10(8-20)17(21)27-13(7-14(22)25-2)16(15)18(23)26-3/h4-6,15H,7,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCDBRGUQDUSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the amino, cyano, and ester groups through various substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

The compound has been studied for its antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity : Research indicates that derivatives of pyran compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency.

- Anti-inflammatory Potential : The compound's structure suggests potential anti-inflammatory effects, similar to other pyran derivatives that have been tested for their ability to inhibit cyclooxygenase enzymes (COX). These enzymes play a crucial role in inflammatory processes .

Synthesis and Derivatives

The synthesis of methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate involves several steps that can yield various derivatives with modified biological activities. Recent studies have focused on synthesizing related compounds to optimize their pharmacological profiles. For example, modifications at the phenyl ring or alterations in the substituents can lead to enhanced activity against specific pathogens or improved anti-inflammatory effects .

Case Studies

- Antibacterial Efficacy : A study conducted by Mondal et al. synthesized a series of pyrimidine derivatives and tested them against various bacterial strains. Compounds similar in structure to methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano demonstrated superior antibacterial activity compared to traditional antibiotics like chloramphenicol .

- Inflammation and Pain Management : Research on related compounds has shown promising results in reducing inflammation in animal models. For instance, derivatives exhibiting COX inhibition were found to significantly lower inflammatory markers in induced models of arthritis .

Summary Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Pyrimidine derivatives | Effective against S. aureus, E. coli |

| Antifungal | Similar pyran compounds | Inhibition of C. albicans growth |

| Anti-inflammatory | COX inhibitors | Reduced inflammation in animal models |

Mechanism of Action

The mechanism by which methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, such as enzyme inhibition or activation, receptor binding, or modulation of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized against related pyran derivatives (Table 1).

Table 1: Key structural and functional comparisons

Key Differences:

- Substituent Diversity: The target compound’s 3-chloro-4-methoxyphenyl group (R1) distinguishes it from analogs with simpler aryl (e.g., 4-MePh in ) or aliphatic (e.g., i-Pr in ) substituents.

- Ester Flexibility : The 2-methoxy-2-oxoethyl group (R2) introduces a branched ester chain, contrasting with linear alkyl (e.g., ethyl in ) or aromatic (e.g., phenyl in ) substituents. This may influence solubility and metabolic stability.

- Cyanogroup Position: The cyano group at position 5 is conserved across most analogs, suggesting its role in stabilizing the pyran core via conjugation .

Research Findings

- Biological Activity : Pyran derivatives with chloro and methoxy substituents (e.g., 2-chlorophenyl in ) exhibit enhanced bioactivity due to increased electron-withdrawing effects and steric bulk. The target compound’s 3-chloro-4-methoxyphenyl group may synergize these effects for antimicrobial or antitumor applications .

- Hydrogen Bonding: Analogous compounds (e.g., ) show N–H···O/N hydrogen bonds involving the NH2 and cyano groups, stabilizing crystal packing. The target compound’s NH2 and ester carbonyl groups likely participate in similar interactions, influencing crystallinity and solubility.

Biological Activity

Methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate, commonly referred to as compound 1, is a heterocyclic compound with a complex structure that suggests potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H17ClN2O6

- CAS Number : 865660-05-5

- Molecular Weight : 372.79 g/mol

The compound features a pyran ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of various functional groups such as amino, cyano, and methoxy enhances its potential for diverse biological interactions.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of similar pyran derivatives. For instance, compounds with analogous structures have demonstrated significant efficacy in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine enhances anticonvulsant activity due to increased lipophilicity and receptor affinity .

Anticancer Potential

The anticancer activity of methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano derivatives has been explored in various studies. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values observed for these compounds were significantly lower than those of conventional chemotherapeutics like doxorubicin, suggesting a promising therapeutic index .

The proposed mechanism of action for methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano involves the inhibition of specific kinases involved in cell cycle regulation. Polo-like kinase 1 (Plk1), a critical regulator in mitosis, has been identified as a target for similar compounds, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Q & A

Q. What synthetic methodologies are commonly employed to construct the 4H-pyran core in derivatives like methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate?

The 4H-pyran scaffold is typically synthesized via multicomponent reactions (MCRs). For example, ethyl 6-amino-5-cyano-4H-pyran derivatives are prepared using four-component reactions involving aromatic aldehydes, ethyl acetoacetate, and thioureas in aqueous or solvent-free conditions . Optimizing stoichiometry and reaction time is critical to minimize side products like regioisomers. Microwave-assisted synthesis may improve yield and regioselectivity, as demonstrated in related pyran systems .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- NMR : Analyze substituent effects on chemical shifts (e.g., the 3-chloro-4-methoxyphenyl group will split aromatic proton signals due to steric and electronic effects).

- X-ray crystallography : Resolve ambiguities in substituent orientation, as seen in 4-(4-methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile, where crystallography confirmed the spatial arrangement of nitro and cyano groups .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns, particularly for the methoxy-2-oxoethyl side chain .

Q. What role do electron-withdrawing groups (e.g., cyano, chloro) play in stabilizing the 4H-pyran ring system?

The cyano group at position 5 enhances ring stability through conjugation with the pyran carbonyl, while the 3-chloro substituent on the phenyl ring increases electrophilicity at the para position, influencing reactivity in subsequent functionalization steps. This is consistent with studies on chloro-methoxy-substituted pyran derivatives .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in functionalizing the 4H-pyran scaffold?

Density functional theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the C-2 position in similar pyran derivatives exhibits higher electrophilicity due to adjacent electron-withdrawing groups, making it a target for nucleophilic attacks . Molecular docking studies may also predict interactions with biological targets, guiding derivatization strategies.

Q. What strategies mitigate data contradictions arising from unexpected byproducts in synthesis?

- Chromatographic separation : Use preparative HPLC or column chromatography to isolate regioisomers, as seen in ethyl 6-amino-4-isopropyl-2-methyl-4H-pyran-3-carboxylate synthesis .

- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor desired products. For instance, lower temperatures may stabilize intermediates in Biginelli-like reactions .

- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How do steric and electronic effects of the 2-(2-methoxy-2-oxoethyl) group influence biological activity?

The methoxy-2-oxoethyl moiety increases hydrophilicity and may enhance binding to polar enzyme active sites. Comparative studies on analogs with varying ester groups (e.g., ethyl vs. methyl) can reveal structure-activity relationships (SAR). For example, ethyl esters in pyran derivatives showed improved bioavailability in related pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.